molecular formula C19H20F3N3O3 B2662904 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1396877-98-7

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2662904
CAS No.: 1396877-98-7
M. Wt: 395.382
InChI Key: WRCWGMKEJXDPEM-UHFFFAOYSA-N
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Description

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a piperidin-4-ylmethyl core substituted with a furan-3-carbonyl group at the 1-position of the piperidine ring. The urea moiety bridges this structure to a 3-(trifluoromethyl)phenyl group. This compound’s design leverages the urea scaffold’s hydrogen-bonding capacity and the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding interactions.

Properties

IUPAC Name

1-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)15-2-1-3-16(10-15)24-18(27)23-11-13-4-7-25(8-5-13)17(26)14-6-9-28-12-14/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCWGMKEJXDPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic compound with potential therapeutic applications. Its unique structural features, including a piperidine ring, furan moiety, and trifluoromethyl substituent, suggest significant biological activity. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.

Structural Characteristics

The compound can be characterized by its molecular formula C16H18F3N3O2C_{16}H_{18}F_3N_3O_2 and a molecular weight of approximately 357.33 g/mol. The presence of the furan-3-carbonyl group allows for various chemical interactions, which may contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In a study focusing on structurally related compounds, the most favorable substituents were found to significantly increase antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Anticancer Activity

Preliminary studies have suggested that this compound may inhibit tumor cell proliferation. Similar compounds have demonstrated efficacy in reducing tumor growth in xenograft models. For example, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating potential as anticancer agents .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Furan-3-carbonyl Chloride : This can be achieved through the reaction of furan-3-carboxylic acid with thionyl chloride.
  • Preparation of Piperidin-4-ylmethylamine : This is typically done via reductive amination using piperidin-4-one.
  • Coupling Reaction : The furan-3-carbonyl chloride reacts with piperidin-4-ylmethylamine to form the intermediate.
  • Final Coupling : The intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product .

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Compounds similar to this urea demonstrated MIC values ranging from 1.9 to 125 µg/mL against various bacterial strains, outperforming standard antibiotics like levofloxacin .
Anticancer Potential In vitro studies indicated that structural analogs inhibited tumor cell lines effectively, suggesting a mechanism involving apoptosis induction .
Biofilm Disruption Certain derivatives were effective in disrupting biofilms formed by Staphylococcus aureus, highlighting their potential in treating resistant infections .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Anticancer Activity

Studies have shown that compounds similar to 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea possess anticancer properties. For instance, it has been reported to inhibit tumor growth in various cancer cell lines, potentially through mechanisms such as:

  • Inhibition of Histone Deacetylases (HDACs) : These enzymes are crucial for cancer progression.
  • Targeting Topoisomerases : Enzymes involved in DNA replication and repair .

Enzyme Inhibition

The compound may inhibit specific enzymes critical for various biochemical pathways, which could be beneficial in treating diseases characterized by enzyme dysregulation .

Receptor Binding

Preliminary studies suggest that this compound interacts with certain receptors, modulating their activity and influencing downstream signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

Structural FeatureImpact on Activity
Trifluoromethyl GroupEnhances binding affinity and lipophilicity
Furan MoietyFacilitates interaction with biological targets
Urea LinkageEssential for maintaining structural integrity

Study 1: Anticancer Efficacy

A study evaluating a related compound demonstrated significant growth inhibition in HT29 colon cancer cells, indicating that modifications to the piperidine structure can enhance biological activity .

Study 2: Mechanistic Insights

Molecular dynamics simulations indicated that similar compounds primarily interact with target proteins through hydrophobic contacts, which could be crucial for their anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related urea derivatives, focusing on substituent effects, synthesis, and inferred pharmacological properties.

Substituent Variations on the Piperidine Ring

Compound Name Piperidine Substituent Key Structural Differences Potential Impact
Target Compound Furan-3-carbonyl Aromatic oxygen heterocycle (furan) with acyl group Moderate electron-withdrawing effect; may enhance hydrogen bonding and solubility.
1-(1-(Butylsulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (32) Butylsulfonyl Sulfonyl group (strong electron-withdrawing) Increased acidity of urea NH groups; higher metabolic stability.
3-({1-[(Thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea Thiophen-3-ylmethyl Sulfur-containing heterocycle (thiophene) Enhanced lipophilicity; potential differences in π-π stacking or enzyme binding.
1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (12) Methanesulfonyl Smaller sulfonyl group Higher polarity and solubility compared to bulkier substituents.

Aryl Group Modifications

Compound Name Aryl Group Key Differences Potential Impact
Target Compound 3-(Trifluoromethyl)phenyl Meta-trifluoromethyl substitution Hydrophobic and electron-withdrawing; may improve target affinity.
1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d) 4-(Trifluoromethyl)phenyl Para-trifluoromethyl substitution Altered spatial orientation; potential differences in receptor binding.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)-3-heptylurea (27) 2-Fluoro-3-(trifluoromethyl)phenyl Fluorine substitution at ortho position Increased steric hindrance; possible effects on membrane permeability.
1-[4-Bromo-2-(1H-tetrazol-5-yl)phenyl]-3-(3-(trifluoromethyl)phenyl)urea 4-Bromo-2-(tetrazol-5-yl)phenyl Bromine and tetrazole substituents Enhanced hydrogen-bonding capacity; possible kinase inhibition activity.

Inferred Pharmacological Activity

  • Enzyme Inhibition : Piperidine-urea derivatives (e.g., ) are reported as soluble epoxide hydrolase (sEH) inhibitors. The furan substituent may mimic coumarin-based inhibitors .

Q & A

Basic: What synthetic strategies are recommended for constructing the piperidine-furanoyl-urea scaffold?

Answer:
The synthesis involves a multi-step approach:

Piperidine Intermediate Preparation : Start with a piperidine derivative (e.g., 4-aminopiperidine) and protect the amine group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

Furan-3-carbonyl Coupling : React the Boc-protected piperidine with furan-3-carbonyl chloride using carbodiimide reagents (e.g., EDCI) and a catalyst (e.g., DMAP) in anhydrous dichloromethane (DCM) or DMF. This step ensures efficient amide bond formation .

Urea Formation : Deprotect the Boc group under acidic conditions (e.g., HCl/dioxane), then react the free amine with 3-(trifluoromethyl)phenyl isocyanate in a polar aprotic solvent like DMF. Monitor reaction progress via TLC .
Key Validation : Confirm each intermediate’s purity via ¹H NMR (300 MHz, DMSO-d₆) and HRMS .

Advanced: How can reaction conditions be optimized for coupling efficiency?

Answer:
Critical parameters include:

  • Catalyst Selection : EDCI/DMAP outperforms other coupling agents (e.g., DCC) in minimizing racemization and improving yields (65–80%) for the furanoyl-piperidine step .
  • Solvent Effects : DCM is optimal for initial coupling due to its low polarity, reducing side reactions. For urea formation, DMF enhances solubility of aromatic isocyanates .
  • Temperature Control : Maintain 0–5°C during acyl chloride addition to prevent thermal degradation. Room temperature suffices for urea synthesis .
    Troubleshooting : Low yields (<50%) may result from residual moisture; ensure anhydrous conditions using molecular sieves or freshly distilled solvents .

Basic: What analytical techniques confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Identify key protons (e.g., urea NH at δ 8.2–8.5 ppm, furanoyl protons at δ 6.5–7.0 ppm) and carbons (e.g., trifluoromethyl carbon at δ 125–130 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <3 ppm mass error .
  • IR Spectroscopy : Confirm urea C=O stretching (1640–1680 cm⁻¹) and amide bonds (1650–1700 cm⁻¹) .

Advanced: How to resolve discrepancies in biological activity data between in vitro and cellular models?

Answer:

  • Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity. For in vitro enzyme assays (e.g., soluble epoxide hydrolase), optimize buffer systems (e.g., PBS with 0.01% Tween-80) to enhance compound solubility .
  • Metabolite Interference : Perform LC-MS/MS to detect intracellular degradation products. For example, esterase-mediated cleavage of the furanoyl group may reduce activity .
  • Cellular Uptake : Use fluorescent analogs (e.g., coumarin-tagged derivatives) to quantify intracellular accumulation via fluorescence microscopy .

Basic: What purification methods are effective for isolating the final compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 90:10 → 60:40) for intermediates. For the final urea, switch to reverse-phase C18 columns with acetonitrile/water .
  • Recrystallization : Dissolve the crude product in hot ethanol, then cool to −20°C to precipitate pure crystals (yield: 60–70%) .

Advanced: How to analyze competitive binding interactions with target enzymes?

Answer:

  • FRET-Based Assays : Design a Förster resonance energy transfer (FRET) assay using a fluorescent substrate (e.g., coumarin-labeled epoxide) and quencher. Measure IC₅₀ values by monitoring fluorescence recovery upon enzyme inhibition .
  • Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to identify key binding residues (e.g., catalytic histidine in epoxide hydrolases). Compare with mutagenesis data to validate interactions .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Handling Acyl Chlorides : Use a fume hood and PPE (gloves, goggles) due to corrosive and moisture-sensitive nature .
  • Waste Disposal : Quench excess isocyanates with aqueous ammonia before disposal .

Advanced: How to design SAR studies for optimizing potency?

Answer:

  • Substitution Patterns : Synthesize analogs with varied substituents on the phenyl ring (e.g., -CF₃ vs. -Cl) and piperidine (e.g., methyl vs. hydroxymethyl). Test IC₅₀ against target enzymes .
  • Bioisosteric Replacement : Replace the furanoyl group with thiophene or pyridine to assess π-stacking effects. Characterize solubility changes via logP measurements .

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